OXA 06 dihydrochloride
Description
Overview of Rho-GTPase Signaling Pathway and Downstream Effectors
The Rho family of GTPases, a branch of the Ras superfamily, comprises small signaling G-proteins that act as molecular switches in cells. nih.govnih.govyoutube.com These proteins cycle between an inactive GDP-bound state and an active GTP-bound state. reactome.org This cycle is tightly controlled by three main classes of regulatory proteins:
Guanine nucleotide exchange factors (GEFs) activate Rho proteins by promoting the exchange of GDP for GTP. nih.gov
GTPase-activating proteins (GAPs) inactivate them by enhancing their intrinsic GTP hydrolysis activity. nih.gov
Guanine nucleotide dissociation inhibitors (GDIs) sequester inactive Rho GTPases in the cytosol, preventing their activation. nih.gov
Once activated, typically at the cellular membrane, Rho GTPases interact with and activate a variety of downstream effector proteins. nih.govnih.gov These effectors, in turn, modulate numerous signal transduction pathways. nih.gov The primary and most studied effectors of RhoA, RhoB, and RhoC are the ROCK proteins (ROCK1 and ROCK2). reactome.org Other significant effectors include protein kinases like PAKs and PKNs, as well as scaffolding proteins such as mDia and Rhotekin. nih.govnih.govreactome.org This intricate network regulates essential cellular activities, including cytoskeletal dynamics, cell polarity, vesicular trafficking, and gene expression. nih.govnih.govyoutube.com
Isoforms of Rho-associated Coiled-coil Kinase (ROCK1 and ROCK2) in Cellular Processes Research
Mammalian cells express two highly homologous isoforms of ROCK: ROCK1 (also known as ROKβ or p160ROCK) and ROCK2 (also known as ROKα or Rho-kinase). nih.govcreative-diagnostics.com Both are activated upon binding to the GTP-bound form of RhoA. nih.gov Despite their similarities, research using gene knockout models and isoform-specific inhibitors has revealed that they have distinct, non-redundant, and sometimes complementary functions in cellular processes. nih.govbiorxiv.orgnih.gov For instance, in some contexts, ROCK1 is suggested to be more involved in destabilizing actin through myosin light chain (MLC) phosphorylation, while ROCK2 may stabilize actin via cofilin phosphorylation. biorxiv.org
An N-terminal serine/threonine kinase domain , which is responsible for their catalytic activity and is highly conserved, showing 92% identity between the two isoforms. nih.govnih.govbiorxiv.org
A central coiled-coil region that contains the Rho-binding domain (RBD). nih.govnih.gov This domain is the most diverse, with only 55% identity. nih.gov
A C-terminal region containing a pleckstrin homology (PH) domain, which is involved in autoinhibition. nih.govnih.gov
While the isoforms have similar structures, their expression patterns vary across different tissues. nih.gov ROCK1 mRNA is found in many non-neural tissues, with particularly high levels in the thymus, blood, lungs, and kidneys. nih.govbiorxiv.orgnih.gov In contrast, ROCK2 mRNA is more abundantly expressed in the brain, heart, and muscle tissue. nih.govnih.govnih.gov This differential expression suggests that the isoforms have specialized roles in different physiological contexts. nih.gov
| Feature | ROCK1 (ROKβ) | ROCK2 (ROKα) |
| Gene Location (Human) | Chromosome 18 | Chromosome 2 |
| Amino Acid Count | 1354 | 1388 |
| Overall Sequence Identity | 65% | 65% |
| Kinase Domain Identity | 92% | 92% |
| Predominant Tissue Expression | Lung, Liver, Spleen, Kidney, Thymus, Blood nih.govbiorxiv.orgnih.gov | Brain, Heart, Muscle nih.govnih.govnih.gov |
The distinct functions of ROCK1 and ROCK2 are also attributed to their different subcellular localizations, which can vary depending on the cell type. nih.gov Research has shown that ROCK1 is often localized to the plasma membrane. creative-diagnostics.com It can also be concentrated at the microtubule-organizing center. creative-diagnostics.com In contrast, ROCK2 has been observed in the cytosol and nucleus and is associated with cytoskeletal components like actin and vimentin (B1176767) filaments. nih.govnih.gov In some fibroblasts and cancer cells, ROCK2, but not ROCK1, is localized to the cell periphery, which may uniquely position it to regulate actin dynamics at the leading edge of migrating cells. researchgate.netresearchgate.net These subtle differences in localization, likely resulting from non-overlapping patterns of protein binding, contribute to their specialized roles within the cell. nih.gov
Role of ROCK Signaling in Cellular Functions Relevant to Research
ROCK signaling is a master regulator of the cytoskeleton and is integral to a wide array of fundamental cellular functions, including contraction, motility, adhesion, and proliferation. nih.govnih.govnih.gov The kinase activity of ROCK directly and indirectly affects key cytoskeletal components. nih.gov
A primary function of ROCK is the promotion of actomyosin (B1167339) contractility. wikipedia.org This is achieved through two main mechanisms:
Direct phosphorylation of the Myosin Light Chain (MLC) of myosin II, which activates its motor function. wikipedia.orgnih.gov
Inactivation of Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1). This prevents the dephosphorylation of MLC, thereby maintaining a high level of contractile activity. nih.govnih.gov
This increased contractility drives the formation of stress fibers, which are bundles of actin filaments and myosin II that are crucial for cell tension and structure. wikipedia.org Furthermore, ROCK signaling stabilizes actin filaments by activating LIM kinases (LIMK). nih.gov Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. nih.govnih.gov The collective result of increased contractility and actin filament stabilization is central to the process of cell migration, which involves the coordinated regulation of cell polarity, cytoskeletal reorganization, and adhesion turnover. nih.gov The chemical inhibitor OXA 06 dihydrochloride (B599025) has been shown to suppress the phosphorylation of both MYPT1 and cofilin in research models. tocris.comrndsystems.comnih.gov
The ROCK signaling pathway is also critically involved in regulating cell adhesion to both the extracellular matrix (ECM) and adjacent cells. nih.gov It plays a role in the formation and maturation of focal adhesions, which are large protein complexes that link the actin cytoskeleton to the ECM. wikipedia.org The contractility generated by the ROCK pathway is necessary for the maturation of these adhesions. nih.gov Interestingly, there is a feedback loop where adhesion to the ECM and the resulting cell spreading and cytoskeletal tension are required for the full activation of ROCK by RhoA. nih.gov In addition to cell-ECM adhesion, ROCK signaling can influence cell-cell adhesion. It has been shown to affect the integrity of adherens junctions and tight junctions in epithelial and endothelial cells, in part by regulating the actomyosin contractility that impacts these cell-cell contacts. wikipedia.orgarvojournals.org
Research Findings on OXA 06 Dihydrochloride
This compound is an ATP-competitive inhibitor used in research to probe the function of the ROCK signaling pathway. medchemexpress.com Its effects have been characterized in various cell-based assays.
| Parameter | Research Finding | Cell Model | Citation |
| Potency | Potent ROCK inhibitor with an IC₅₀ of 10 nM. | N/A | tocris.comrndsystems.com |
| Mechanism | Suppresses phosphorylation of MYPT1. | Non-small cell lung carcinoma (NSCLC) cell lines. | tocris.comrndsystems.comnih.gov |
| Mechanism | Suppresses phosphorylation of Cofilin. | Non-small cell lung carcinoma (NSCLC) cell lines. | tocris.comrndsystems.comnih.gov |
| Cellular Effect | Inhibits anchorage-independent growth in vitro. | Non-small cell lung carcinoma (NSCLC) cell lines. | tocris.comrndsystems.comnih.gov |
| Cellular Effect | Impairs cell migration. | PANC-1 (pancreatic cancer) cells. | medchemexpress.com |
| Cell Cycle | Stimulates accumulation in G₀/G₁ phase in nonadherent cells. | Non-small cell lung carcinoma (NSCLC) cell lines. | nih.gov |
| Apoptosis | Does not stimulate apoptosis (anoikis) in nonadherent cells. | Non-small cell lung carcinoma (NSCLC) cell lines. | nih.govmedchemexpress.com |
Modulation of Cell Proliferation and Differentiation
The ROCK signaling pathway plays a significant role in the modulation of cell proliferation and differentiation. Its influence on cell proliferation can be context-dependent, with antiproliferative effects observed in some cell types, such as airway smooth muscle cells, while promoting proliferation in others, like fibroblasts. nih.gov The loss of ROCK1 and ROCK2 has been shown to lead to cell-cycle arrest and cellular senescence, indicating their essential role in cell proliferation. nih.gov This is linked to the regulation of key cell-cycle proteins. nih.gov
In the context of differentiation, ROCK signaling is also a critical regulator. For instance, the differentiation of myogenic cells is influenced by the stage-specific activity of the RhoA/ROCK pathway. nih.gov The use of ROCK inhibitors is also common in stem cell research, where they can influence cell fate and are used in protocols for generating various cell types and organoids.
Contribution to Gene Transcription Regulation
The influence of ROCK extends to the regulation of gene transcription. The Rho-ROCK pathway is known to be involved in controlling gene expression. h1.comdpi.com This regulation can occur through various mechanisms, including the activation of transcription factors. For example, in mesangial cells, the Rho/ROCK pathway can activate the transcription factor AP-1, leading to the upregulation of fibronectin. creative-diagnostics.com Furthermore, ROCK signaling can regulate the NF-κB signaling pathway, which in turn upregulates inflammatory genes. creative-diagnostics.com The pathway also influences the stability of messenger RNA (mRNA), as seen with endothelial nitric oxide synthase (eNOS), where ROCK signaling affects its mRNA stability. researchgate.net The transcriptional coactivators YAP and TAZ, which are key in converting mechanical signals into changes in gene expression, are also modulated by the Rho/Rock axis. mdpi.com
Rationale for Targeting ROCK in Academic Research Contexts
The central role of ROCKs in fundamental cellular processes and their overactivity in various pathological conditions make them a compelling target for academic research. nih.gov The development and use of specific inhibitors allow researchers to dissect the intricate roles of ROCK signaling in both normal physiology and disease.
One of the primary rationales for targeting ROCK is its involvement in cancer. The ROCK pathway has been shown to be important for the invasive and metastatic growth of several human cancers. nih.govnih.gov Inhibiting ROCK can impair cancer cell migration and invasion, making it a potential therapeutic strategy. wikipedia.orgnih.gov The compound this compound, a potent and ATP-competitive ROCK inhibitor, was developed for this purpose and has been used in research to study non-small cell lung carcinoma (NSCLC). nih.govmedchemexpress.com Studies using OXA 06 have demonstrated that while anchorage-dependent growth of NSCLC cells is ROCK-independent, both anchorage-independent growth and invasion are dependent on ROCK activity. nih.gov This highlights the utility of specific inhibitors in elucidating the precise contributions of ROCK to cancer progression.
Furthermore, targeting ROCK is crucial for understanding its role in other diseases, including cardiovascular conditions like hypertension and atherosclerosis, as well as neurodegenerative diseases. researchgate.netnih.gov The availability of potent and selective inhibitors like OXA 06 provides researchers with powerful tools to explore the function of ROCK in cell culture models, even if the compound itself does not have the necessary properties for in vivo studies. nih.gov This research is vital for the discovery and development of future therapeutic ROCK inhibitors. nih.gov
Interactive Data Tables
Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride | |
| Target | ROCK | |
| IC50 | 10 nM | |
| Mechanism of Action | ATP-competitive inhibitor | medchemexpress.com |
| Biological Effect | Suppresses pMYPT1 and pCofilin levels in NSCLC cell lines | |
| Biological Effect | Inhibits anchorage-independent growth of NSCLC cell lines |
Key Functions of Rho-associated Coiled-coil Kinases (ROCK)
| Cellular Process | Role of ROCK | Source |
| Cytoskeletal Organization | Regulates actin-myosin contractility and stress fiber formation. | h1.conih.gov |
| Cell Migration | Plays a crucial role in cell movement. | h1.comdpi.com |
| Cell Proliferation | Can either promote or inhibit proliferation depending on the cell type. | nih.govnih.gov |
| Apoptosis | Involved in membrane blebbing during programmed cell death. | wikipedia.org |
| Gene Expression | Modulates the activity of transcription factors and mRNA stability. | h1.cocreative-diagnostics.comresearchgate.net |
| Cell Differentiation | Influences the differentiation of various cell types, including stem cells and muscle cells. | nih.gov |
Properties
Molecular Formula |
C21H18FN3.2HCl |
|---|---|
Molecular Weight |
404.31 |
Synonyms |
2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Oxa 06 Dihydrochloride As a Rock Inhibitor
Historical Context of ROCK Inhibitor Development for Research Applications
The journey to uncover novel therapeutic agents has led to the extensive investigation of protein kinases, including the Rho-associated coiled-coil containing protein kinases (ROCKs). Discovered in 1996, ROCKs are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA, a key regulator of the actin cytoskeleton. nih.gov The two isoforms, ROCK1 and ROCK2, share a high degree of similarity in their kinase domains (92%) and play vital roles in various cellular functions such as contraction, adhesion, migration, and proliferation. nih.govtocris.com
Initial drug discovery efforts primarily focused on developing non-isoform selective ROCK inhibitors. nih.gov One of the earliest and most widely used inhibitors in research is Y-27632. nih.govtocris.com Another early compound, Fasudil (also known as HA-1077), was initially identified as a PKA and PKC inhibitor but was later found to be a more potent inhibitor of ROCKs. nih.gov Fasudil became the first ROCK inhibitor approved for clinical use in Japan in 1995 for the treatment of cerebral vasospasm. tandfonline.comacs.org
The therapeutic potential of ROCK inhibitors was first explored in vascular diseases due to their ability to relax smooth muscle cells. nih.govmdpi.com Over time, research has expanded to investigate their roles in a multitude of conditions, including glaucoma, cancer, and neurodegenerative diseases. nih.govmdpi.com This has spurred the development of more potent and, in some cases, isoform-selective ROCK inhibitors. nih.gov For instance, Ripasudil (K-115) was approved in Japan in 2014 for glaucoma treatment. nih.gov The ongoing development of novel ROCK inhibitors like OXA 06 dihydrochloride (B599025) is a continuation of this effort to find highly effective and specific modulators of the Rho/ROCK signaling pathway for research and potential therapeutic applications.
Specificity Profile Against Other Kinases (Preclinical Research)
The specificity of a kinase inhibitor is a critical aspect of its preclinical characterization, as off-target effects can lead to unintended biological consequences. While OXA 06 dihydrochloride is primarily identified as a ROCK inhibitor, a comprehensive public profile of its selectivity against a broad panel of other kinases is not extensively detailed in the provided search results. Further research would be necessary to fully elucidate its specificity and potential interactions with other kinase families.
Molecular and Cellular Mechanisms of Action of Oxa 06 Dihydrochloride
Inhibition of ROCK Kinase Activity in Cell Lines
OXA 06 dihydrochloride (B599025) has demonstrated potent inhibition of ROCK activity in various cell lines. It has an IC50 value of 10 nM for ROCK, indicating strong inhibitory effects. tocris.comrndsystems.comrndsystems.com This compound has been shown to be more potent and selective in blocking ROCK-dependent signaling in cellular assays compared to other inhibitors like Y-27632. nih.gov Its efficacy has been particularly noted in non-small cell lung carcinoma (NSCLC) cell lines, where it effectively suppresses ROCK activity. tocris.comrndsystems.comrndsystems.com
Table 1: Inhibition of ROCK Kinase by OXA 06 Dihydrochloride
| Cell Line | Observation | Reference |
|---|---|---|
| Non-small cell lung carcinoma (NSCLC) | Potent inhibition of ROCK activity. | tocris.comrndsystems.comrndsystems.com |
| PANC-1 (Pancreatic cancer) | Inhibition of cell migration and MYPT1 phosphorylation. | cymitquimica.comglixxlabs.comcymitquimica.commedchemexpress.com |
Downstream Molecular Effects on Rho/ROCK Signaling Pathway Components
The inhibition of ROCK by this compound leads to a cascade of downstream effects on the Rho/ROCK signaling pathway, impacting several key proteins involved in cell structure and motility.
One of the primary downstream effects of ROCK inhibition by this compound is the suppression of the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1). tocris.comrndsystems.comrndsystems.com In non-small cell lung carcinoma (NSCLC) and PANC-1 pancreatic cancer cell lines, treatment with this compound leads to reduced levels of phosphorylated MYPT1 (pMYPT1). tocris.comrndsystems.comrndsystems.comcymitquimica.comglixxlabs.comcymitquimica.commedchemexpress.com A Western blot analysis of NSCLC cell lines treated with this compound showed a significant reduction in pMYPT1 levels, confirming the compound's inhibitory effect on this pathway. researchgate.net
This compound also modulates the phosphorylation of cofilin, a key protein in actin filament dynamics. The compound suppresses the levels of phosphorylated cofilin (pCofilin) in NSCLC cell lines. tocris.comrndsystems.comrndsystems.com This inhibition of cofilin phosphorylation is a direct consequence of ROCK inhibition. medchemexpress.comebiohippo.com Western blot analyses have confirmed that treatment with this compound reduces the steady-state levels of pCofilin in NSCLC cell lines. researchgate.net
The Rho/ROCK signaling pathway is a master regulator of the actin cytoskeleton. By inhibiting ROCK, this compound influences the organization of the actin cytoskeleton, which is crucial for cell shape, migration, and the formation of invasive structures. nih.govnih.gov Inhibition of ROCK signaling is known to lead to the collapse of the cytoskeletal phenotype. nih.gov While direct studies on this compound's effect on stress fiber and focal adhesion formation are not detailed in the provided results, its impact on the upstream regulators MYPT1 and cofilin strongly suggests a significant role in modulating actin cytoskeleton organization. tocris.comrndsystems.comrndsystems.comresearchgate.net
Effects on Cell Morphological Changes and Dynamics in In Vitro Models
The molecular effects of this compound translate into observable changes in cell morphology and dynamics. In cancer cell lines, inhibition of the Rho/ROCK pathway is associated with alterations in cell shape and a reduction in migratory and invasive capabilities. nih.govnih.gov For instance, treatment of HeLa cells with certain compounds has been shown to cause significant morphological changes indicative of apoptosis, such as cellular shrinkage and disruption. researchgate.net Similarly, studies on other cell lines have demonstrated that treatments affecting the cytoskeleton can lead to cells detaching from culture plates and exhibiting altered shapes. researchgate.net While specific morphological studies on this compound are not extensively detailed, its potent inhibition of the Rho/ROCK pathway, which is central to cell morphology and motility, suggests it would induce significant changes in cell shape and dynamics in in vitro models. medchemexpress.com
Mechanistic Insights from Computational Studies (e.g., Molecular Docking with ROCK)
Computational studies, such as molecular docking, have provided insights into the interaction between inhibitors and ROCK. These studies have been used to understand the binding affinities and inhibitory activities of various compounds targeting ROCK. researchgate.net this compound is described as an ATP-competitive ROCK inhibitor, suggesting that it binds to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of its substrates. medchemexpress.comebiohippo.com While specific molecular docking studies for this compound are not detailed in the provided search results, the characterization of other ROCK inhibitors through such methods supports this mechanism of action. researchgate.net
Preclinical in Vitro Research on Oxa 06 Dihydrochloride in Disease Models
Oncology Research Applications
Studies in Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines.rndsystems.comtocris.com
Research has extensively focused on the impact of OXA 06 dihydrochloride (B599025) on NSCLC, which accounts for the majority of lung cancer cases. sigmaaldrich.com These studies have been crucial in elucidating the compound's mechanism of action and its potential as a therapeutic agent.
A critical characteristic of cancer cells is their ability to grow and proliferate without being attached to a solid surface, a phenomenon known as anchorage-independent growth. This capability is strongly associated with tumorigenicity and metastatic potential. nih.gov
OXA 06 dihydrochloride has been shown to be a potent inhibitor of this process in NSCLC cell lines. rndsystems.comtocris.com Studies comparing its efficacy to other ROCK inhibitors, such as Y-27632, have highlighted the superior potency of OXA 06 in suppressing the formation of colonies in soft agar (B569324) assays. researchgate.net This inhibition is a key indicator of the compound's potential to control tumor growth and spread. nih.govresearchgate.netnih.gov Specifically, in A549 and H1299 NSCLC cell lines, OXA-06 demonstrated greater potency than Y-27632 in inhibiting anchorage-independent growth. researchgate.net
Table 1: Inhibition of Anchorage-Independent Growth in NSCLC Cell Lines by this compound
| Cell Line | Assay | Finding | Reference |
|---|---|---|---|
| A549 | Soft Agar Colony Formation | OXA 06 exhibits greater potency than Y-27632 in inhibiting colony formation. | researchgate.net |
| H1299 | Soft Agar Colony Formation | OXA 06 demonstrates superior inhibition of colony formation compared to Y-27632. | researchgate.net |
| NSCLC Cell Lines | Anchorage-Independent Growth | This compound inhibits anchorage-independent growth. | rndsystems.comtocris.com |
The spread of cancer to distant organs, or metastasis, is a major cause of mortality in cancer patients. This process is heavily reliant on the ability of cancer cells to migrate and invade surrounding tissues.
This compound has been identified as a blocker of invasion in non-small cell lung cancer cell lines. medchemexpress.com The compound impairs cell migration, a crucial step in the metastatic cascade. medchemexpress.com This effect is attributed to its role as a ROCK inhibitor, as ROCK signaling is essential for the cytoskeletal rearrangements required for cell movement. medchemexpress.commedchemexpress.com
This compound has been observed to modulate the phenotype of cancer cells. rndsystems.com As a potent ROCK inhibitor, it influences the signaling pathways that control cell shape and movement. rndsystems.com The inhibition of ROCK leads to a suppression of pMYPT1 and pCofilin levels in NSCLC cell lines, which are critical for the regulation of the actin cytoskeleton and, consequently, cell morphology and migratory capacity. rndsystems.comtocris.com This modulation can revert the aggressive, mesenchymal-like phenotype often associated with metastatic cancer cells towards a less migratory, epithelial-like state. nih.gov
Broader Impact on Cancer Cell Lines Beyond NSCLC (if reported)
While much of the research has centered on NSCLC, the fundamental role of the ROCK signaling pathway in cancer suggests that the effects of this compound may extend to other cancer types.
The ability of this compound to inhibit anchorage-independent growth is a strong indicator of its potential to suppress tumorigenicity in vitro. rndsystems.comtocris.comnih.gov This process is a key hallmark of cellular transformation and is often used as an in vitro surrogate for tumorigenicity in vivo. nih.govnih.gov By disrupting this capability, this compound demonstrates its potential to hinder the initial stages of tumor formation. rndsystems.comtocris.com Furthermore, its inhibitory effects on cell migration and invasion suggest a broader anti-tumor activity that could be relevant across various cancer cell lines. medchemexpress.commedchemexpress.com
Influence on Cancer Cell Survival Pathways (e.g., apoptosis, if ROCK-mediated)
This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK) with an IC₅₀ value of 10 nM. researchgate.netnih.gov Its influence on cancer cell survival has been particularly studied in non-small cell lung carcinoma (NSCLC) models. Research indicates that the compound's antitumor activity is linked to the inhibition of ROCK activity. spandidos-publications.com This is evidenced by the suppression of phosphorylation in downstream ROCK substrates, namely Myosin Phosphatase Target Subunit 1 (pMYPT1) and Cofilin (pCofilin), in NSCLC cell lines upon treatment with this compound. researchgate.netnih.govspandidos-publications.com
The primary mechanism by which this compound affects cancer cell survival appears to be the induction of cell cycle arrest rather than the stimulation of apoptosis. nih.gov Studies have shown that the compound blocks anchorage-independent growth, a hallmark of transformed cells, by causing cell cycle arrest in the G₀/G₁ phase. spandidos-publications.comnih.gov This effect was observed in multiple NSCLC cell lines at concentrations that potently inhibited colony formation in soft agar and invasion through Matrigel. spandidos-publications.com Notably, western blot analysis did not show an increase in markers for apoptosis following treatment. nih.gov These findings suggest that the antitumor activity of this compound in these in vitro models is primarily mediated by inhibiting ROCK-dependent proliferative and invasive pathways. spandidos-publications.commedchemexpress.com
The table below summarizes the observed in vitro effects of this compound on various NSCLC cell lines.
| Cell Line | DLC-1 Status | Effect of this compound | Reference |
| A549 | Absent | Inhibition of anchorage-independent growth; Suppression of pCofilin | spandidos-publications.com |
| H1299 | High Expression | Inhibition of anchorage-independent growth; Suppression of pCofilin | spandidos-publications.com |
| H23 | Absent | Inhibition of anchorage-independent growth | spandidos-publications.com |
| H358 | Absent | Inhibition of anchorage-independent growth | spandidos-publications.com |
| H1703 | High Expression | Inhibition of anchorage-independent growth | spandidos-publications.com |
Investigation of Synergy with Other Research Compounds in Cancer Models
The principle of using ROCK inhibitors in combination with other therapeutic agents is a recognized strategy in cancer research. nih.gov For instance, preclinical studies targeting ROCK in combination with EGFR or PLK1 inhibitors have shown promising outcomes. nih.gov However, based on available literature, specific in vitro studies detailing the synergistic effects of this compound with other named research compounds in cancer models have not been reported. While the anti-migratory and anti-invasive effects of this compound as a single agent are documented, its potential in combination therapies remains an area for future investigation.
Stem Cell Biology Research Applications
Role in Stem Cell Proliferation and Differentiation Studies
ROCK inhibitors are crucial research tools in the field of stem cell biology, playing a significant role in regulating cell proliferation and differentiation. The Rho/ROCK signaling pathway is involved in maintaining cell structure and adhesion, and its inhibition can prevent dissociation-induced apoptosis (anoikis), thereby improving the survival and cloning efficiency of pluripotent stem cells. This compound is identified as a potent ROCK inhibitor alongside other compounds used for these purposes, such as Y-27632 and Thiazovivin.
In a patent describing methods to generate induced mesenchymal stem cells (iMSCs) from fibroblasts, this compound is listed as an example of a ROCK inhibitor that can be used to improve the functional characteristics of MSCs, including their expansion, clonogenicity, and differentiation potential. Furthermore, in studies comparing various ROCK inhibitors for their ability to promote the propagation of human foreskin keratinocytes, this compound was included as a compound of interest. researchgate.net
Application in Cell Culture and Cryopreservation Protocols (as a research tool)
The application of ROCK inhibitors extends to routine cell culture and cryopreservation protocols, where they serve to enhance cell viability. Stem cells, particularly embryonic stem cells (ESCs), are susceptible to apoptosis following single-cell dissociation for passaging. The addition of a ROCK inhibitor to the culture medium significantly improves cell survival and colony formation.
Similarly, in cryopreservation, ROCK inhibitors are used as components in freezing media to improve cell survival rates post-thaw. This is attributed to the inhibitor's ability to mitigate the cellular stress and cytoskeletal disruption that occurs during the freeze-thaw cycle. While Y-27632 is the most cited ROCK inhibitor for these applications, this compound is categorized with other potent ROCK inhibitors used in the stem cell workflow, indicating its utility as a research tool for similar purposes. researchgate.net Its use is noted in protocols for conditional reprogramming, a cell culture technique that involves co-culturing epithelial cells with feeder cells in the presence of a ROCK inhibitor to facilitate in vitro propagation. researchgate.net
Other Exploratory In Vitro Research Areas (e.g., neurological models, inflammatory responses)
The role of ROCK signaling in various physiological and pathological processes suggests potential applications for inhibitors like this compound in other research areas beyond oncology and stem cell biology.
Neurological Models: The ROCK2 isoform is prominently expressed in the brain and muscle. Overexpression and activation of ROCK have been implicated in the pathophysiology of several nervous system disorders. This makes ROCK a target for investigation in in vitro neurological models of disease.
Inflammatory Responses: The ROCK pathway is involved in regulating inflammatory processes. Patents have disclosed the potential use of this compound as a component in biocompatible drug formulations aimed at treating inflammatory conditions, such as respiratory tract inflammatory diseases and ophthalmic conditions involving inflammation. This suggests its potential as a research tool for investigating inflammatory signaling pathways in various in vitro models.
Preclinical in Vivo Research Utilizing Oxa 06 Dihydrochloride Animal Models
Evaluation of Pharmacological Activity in Relevant Animal Models
While specific in vivo studies detailing the broad pharmacological activity of OXA 06 dihydrochloride (B599025) are not extensively available in the public domain, its primary mechanism of action as a ROCK inhibitor suggests its potential involvement in pathways that regulate cell migration and proliferation. tocris.commedchemexpress.com For instance, research on similar compounds, the oxa-iboga alkaloids, has demonstrated potent analgesic effects in mouse models, which were found to be dependent on the kappa opioid receptor (KOR). nih.gov These studies highlight the diverse pharmacological activities that can be explored in preclinical animal models.
Hapten-induced models, such as those using oxazolone (B7731731) (OXA), are commonly employed in mice to study immune responses and are valuable for the preclinical assessment of drug candidates. nih.gov Such models could be relevant for evaluating the pharmacological activity of compounds like OXA 06 dihydrochloride in the context of inflammatory or autoimmune diseases. The use of inducible models is often preferred in drug discovery for their reproducibility in lesion onset and severity, which is crucial for assessing preclinical efficacy. nih.gov
Animal models of diabetes, induced by agents like alloxan (B1665706) or streptozotocin, are also widely used to screen for potential antidiabetic properties of new compounds. Although direct studies with this compound in these models are not readily found, they represent a standard approach for evaluating the pharmacological activity of novel therapeutic agents.
Effects on Disease Progression in Preclinical Animal Models (e.g., cancer xenografts, disease induction models)
In the context of cancer, preclinical studies often utilize xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.govplos.org While direct evidence for this compound in such models is limited in the provided results, studies on other compounds provide a framework for how its efficacy could be assessed. For example, in hepatocellular carcinoma (HCC) xenograft models, the efficacy of various treatments is evaluated by monitoring tumor growth. nih.gov Similarly, the anti-tumor effects of compounds are investigated in pancreatic ductal adenocarcinoma (PDAC) xenografts by measuring tumor volume reduction. frontiersin.org
The progression of non-small cell lung carcinoma (NSCLC) has been studied in xenograft models to test the efficacy of different inhibitors. For instance, the phosphoinositide-3-kinase inhibitor PX-866 was shown to overcome resistance to gefitinib (B1684475) in A-549 human NSCLC xenografts. nih.gov This highlights the importance of animal models in evaluating combination therapies and overcoming drug resistance.
Furthermore, in colorectal cancer (CRC) xenograft models, the combination of certain polyphenols with standard chemotherapy has been shown to reduce tumor volume and weight. mdpi.com These studies underscore the utility of animal models in assessing the impact of novel compounds on disease progression, a critical step in preclinical development.
Modulation of Relevant Biomarkers and Signaling Pathways In Vivo
In vitro studies have shown that this compound suppresses the levels of phosphorylated myosin phosphatase target subunit 1 (pMYPT1) and phosphorylated cofilin (pCofilin) in non-small cell lung carcinoma (NSCLC) cell lines. tocris.com These proteins are downstream effectors of the ROCK signaling pathway, indicating that this compound can modulate this pathway. While direct in vivo evidence for this compound is not detailed, the modulation of these biomarkers is a key indicator of its mechanism of action.
In other preclinical models, the modulation of signaling pathways is a common method to assess drug efficacy. For example, in models of oxaliplatin-resistant hepatocellular carcinoma, the ID1/Myc signaling pathway was found to drive immune evasion. nih.gov Similarly, in colorectal cancer, the CXCR1/CXCR2 pathway and its downstream effectors like AKT/MAPK/NF-κB are implicated in chemoresistance. wjgnet.com The activation of signaling pathways, rather than the expression of individual genes, can serve as a more robust biomarker for cancer. nih.gov
The table below summarizes key biomarkers and their associated signaling pathways that are often modulated in preclinical cancer models.
| Biomarker | Signaling Pathway | Cancer Type | Reference |
| pMYPT1 | ROCK | Non-Small Cell Lung Carcinoma | tocris.com |
| pCofilin | ROCK | Non-Small Cell Lung Carcinoma | tocris.com |
| ID1/Myc | - | Hepatocellular Carcinoma | nih.gov |
| CXCR1/CXCR2 | AKT/MAPK/NF-κB | Colorectal Cancer | wjgnet.com |
| Phospho-Akt | PtdIns-3-kinase | Non-Small Cell Lung Carcinoma | nih.gov |
| Phospho-EGFR | EGFR | Non-Small Cell Lung Carcinoma | nih.gov |
Comparative Efficacy with Other Known ROCK Inhibitors in Animal Studies
While direct in vivo comparative efficacy studies involving this compound are not explicitly detailed in the provided search results, the landscape of ROCK inhibitors includes several compounds that have been evaluated in preclinical and clinical settings. researchgate.netdovepress.com More selective ROCK inhibitors that have been evaluated in non-hematological diseases include RKI-1447, CCT129253, and AT13148. researchgate.net
A systematic review of ROCK inhibitors in corneal diseases highlighted several compounds, including Y-27632, Ripasudil, Netarsudil, and Y-39983. mdpi.com These inhibitors have shown varying degrees of efficacy in preclinical models of corneal injury and disease. mdpi.com For instance, in rabbit models of corneal injury, topical application of Y-27632 was shown to restore corneal clarity. mdpi.com
The table below provides a comparison of different ROCK inhibitors and their general properties.
| ROCK Inhibitor | Key Characteristics | Reference |
| Y-27632 | Extensively studied research compound | dovepress.commdpi.com |
| Fasudil | Clinically studied ROCK inhibitor | dovepress.comgoogle.com |
| Ripasudil | Approved for glaucoma in Japan | dovepress.commdpi.com |
| Netarsudil | Approved in the US for lowering intraocular pressure | dovepress.commdpi.com |
The evaluation of this compound in direct comparative studies with these and other ROCK inhibitors in relevant animal models would be necessary to fully understand its relative efficacy and potential therapeutic advantages.
Structure Activity Relationship Sar Studies of Oxa 06 Dihydrochloride and Analogues
Analysis of Molecular Features Contributing to ROCK Inhibitory Potency
The inhibitory potency of OXA 06 dihydrochloride (B599025) and its analogues against ROCK is dictated by a combination of specific molecular features that optimize interactions with the ATP-binding site of the enzyme. The 7-azaindole (B17877) scaffold is a crucial component, acting as a hinge-binder by forming key hydrogen bonds with the kinase hinge region. nih.gov
SAR studies on related 7-azaindole-based ROCK inhibitors have demonstrated that substitutions at the 3-position of this scaffold can significantly influence potency. For instance, the introduction of specific substituents at this position has led to compounds with excellent ROCK inhibitory activity and high selectivity against other kinases like PKA. nih.gov Further modifications on the central phenyl ring, such as fluorine substitution, have also been shown to enhance inhibitory potency. researchgate.net
Identification of Key Pharmacophore Elements for ROCK Binding
A pharmacophore model for ROCK inhibitors incorporating the 7-azaindole scaffold highlights several essential features for effective binding. plos.org These elements are crucial for the high-affinity interaction with the ROCK active site.
The primary pharmacophoric feature is the 7-azaindole nucleus itself, which acts as a bioisostere of adenine (B156593) and forms two crucial hydrogen bonds with the hinge region of the kinase. nih.gov Specifically, the pyrrole (B145914) nitrogen and the pyridine (B92270) nitrogen of the 7-azaindole are key hydrogen bond donors and acceptors, respectively.
Another critical element is a hydrophobic aromatic group, in the case of OXA 06, the phenyl ring, which occupies a hydrophobic pocket within the active site. The linker connecting the 7-azaindole to this phenyl ring, and the subsequent substituent on the phenyl ring, are also important for orienting the molecule correctly within the binding pocket and for making additional van der Waals contacts. The 2-fluorobenzyl group in OXA 06 likely occupies another hydrophobic region, with the fluorine atom potentially involved in specific interactions that enhance binding affinity.
A generalized pharmacophore model for this class of inhibitors would therefore include:
A hydrogen bond donor/acceptor motif (the 7-azaindole).
A central hydrophobic aromatic feature.
A flexible linker.
A terminal hydrophobic group.
Strategies for Medicinal Chemistry Optimization Based on SAR
The SAR data for 7-azaindole-based ROCK inhibitors provides a clear roadmap for the medicinal chemistry optimization of compounds like OXA 06 dihydrochloride. The goal of such optimization is typically to enhance potency, selectivity, and pharmacokinetic properties.
Design and Synthesis of Analogues for Enhanced Specificity or Potency
The design of analogues with improved characteristics often involves a "scaffold hopping" or "substituent modification" approach. Based on existing SAR, medicinal chemists can systematically alter different parts of the lead compound. rsc.org
For the 7-azaindole scaffold, maintaining the core structure is generally desirable due to its effective hinge-binding properties. However, substitutions at other positions of the azaindole ring can be explored to fine-tune interactions and improve selectivity.
A key area for modification is the linker and the terminal aromatic group. The length and flexibility of the linker can be varied to optimize the positioning of the terminal group. The terminal phenyl ring can be substituted with different functional groups to explore additional interactions within the binding pocket. For example, the introduction of polar groups could potentially engage with solvent-exposed regions or form additional hydrogen bonds, which might enhance both potency and solubility.
The synthesis of such analogues typically involves multi-step synthetic routes. A common strategy is the use of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach the aryl or heteroaryl groups to the 7-azaindole core. nih.gov
| Compound/Analogue | Modification | Effect on Activity | Reference |
| Lead Compound | 7-azaindole core | Moderate ROCK-II potency (IC50 = 800 nM) | researchgate.net |
| Analogue 1 | Fluorine substitution on central phenyl ring | Increased potency (IC50 = 90 nM) | researchgate.net |
| Analogue 2 | Replacement of pyrimidine (B1678525) with pyridine | Complete loss of activity | researchgate.net |
| Analogue 3 (Compound 37) | Substitution at 3-position of 7-azaindole | Excellent ROCK inhibitory potency and high selectivity against PKA | nih.gov |
Impact of Structural Modifications on Cellular Efficacy and Pathway Modulation
The ultimate goal of modifying a compound like this compound is to improve its performance in a biological context. Structural modifications can have a profound impact not only on target binding but also on cellular efficacy and the modulation of downstream signaling pathways.
For instance, enhancing the lipophilicity of a compound might improve its cell permeability, leading to better efficacy in cell-based assays. Conversely, increasing polarity could improve solubility and reduce off-target effects. The introduction of specific functional groups can also influence the metabolic stability of the compound, affecting its duration of action.
In the context of ROCK inhibition, cellular efficacy is often assessed by measuring the phosphorylation of downstream substrates such as myosin light chain (MLC) or myosin phosphatase target subunit 1 (MYPT1). The ability of an analogue to inhibit the phosphorylation of these substrates at lower concentrations would indicate improved cellular potency. Furthermore, more selective inhibitors would be expected to modulate the ROCK signaling pathway with minimal effects on other kinase pathways, which can be assessed through broader kinase profiling and cellular pathway analysis.
Advanced Research Methodologies and Techniques Applied to Oxa 06 Dihydrochloride
High-Throughput Screening (HTS) in Discovery and Characterization
High-throughput screening (HTS) has been a pivotal technology in the discovery and initial characterization of novel chemical entities, including the potent ROCK inhibitor OXA 06 dihydrochloride (B599025). HTS allows for the rapid assessment of large compound libraries against a specific biological target, enabling the identification of "hits" with desired activity. In the context of OXA 06 dihydrochloride, HTS assays would have been employed to screen for compounds that effectively inhibit the activity of Rho-associated coiled-coil containing protein kinase (ROCK).
The general workflow for such a screening campaign typically involves several phases:
Primary Screening: A large, diverse library of compounds is tested at a single concentration to identify initial hits that modulate ROCK activity.
Hit Confirmation: The activity of the initial hits is confirmed by re-testing, often with freshly prepared samples, to eliminate false positives.
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency, typically expressed as an IC₅₀ value (the concentration at which 50% of the target's activity is inhibited).
For ROCK inhibitors like this compound, the HTS assays are often designed to measure the kinase's ability to phosphorylate a substrate. A reduction in phosphorylation in the presence of a test compound indicates inhibitory activity. These assays are typically miniaturized and automated to allow for the screening of thousands of compounds in a short period. The discovery of novel inhibitors through HTS is a crucial first step in the development of new therapeutic agents.
Receptor Binding Assays and Functional Assays for Target Engagement
Once a compound like this compound is identified as a hit from HTS, a variety of assays are employed to confirm its interaction with the target protein and to understand its functional consequences.
Receptor Binding Assays are used to directly measure the affinity of the compound for its target, in this case, the ROCK protein. These assays can be performed using various techniques, such as:
Radioligand Binding Assays: A radiolabeled ligand with known affinity for the target is competed with the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki).
Surface Plasmon Resonance (SPR): This label-free technique measures the binding of the compound to the target protein, which is immobilized on a sensor chip. SPR provides real-time data on the association and dissociation rates of the compound, from which the binding affinity can be calculated.
Functional Assays are then used to assess the ability of the compound to modulate the biological activity of the target. For a kinase inhibitor like this compound, this would involve measuring the inhibition of ROCK's kinase activity. This confirms that the binding of the compound to the protein translates into a functional effect.
Biochemical Assays for Kinase Activity Measurement
To precisely quantify the inhibitory potency of this compound, various biochemical assays are utilized to measure its effect on ROCK kinase activity. These assays typically involve incubating the ROCK enzyme with its substrate (e.g., a peptide or protein) and ATP in the presence and absence of the inhibitor. The amount of phosphorylated substrate is then quantified.
Commonly used formats for kinase activity assays include:
ELISA-based assays: An antibody specific for the phosphorylated substrate is used to detect the product of the kinase reaction.
Fluorescence-based assays: These assays use fluorescently labeled substrates or antibodies to generate a signal that is proportional to kinase activity.
Luminescence-based assays: These assays often measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Through these assays, the IC₅₀ value of this compound against ROCK has been determined to be 10 nM, indicating that it is a potent inhibitor of the enzyme. tocris.comrndsystems.com These assays are crucial for structure-activity relationship (SAR) studies, where the potency of a series of related compounds is compared to guide the optimization of the lead compound.
Cell-Based Assays for Functional Readouts (e.g., migration, invasion, phosphorylation analysis)
To understand the effects of this compound in a more physiologically relevant context, cell-based assays are essential. These assays provide insights into how the inhibition of ROCK by this compound affects cellular processes.
Phosphorylation Analysis: Western blotting is a common technique used to assess the phosphorylation status of downstream targets of ROCK within cells. For example, treatment of non-small cell lung carcinoma (NSCLC) cell lines with this compound has been shown to suppress the levels of phosphorylated Myosin Phosphatase Target Subunit 1 (pMYPT1) and phosphorylated Cofilin (pCofilin), which are known substrates of ROCK. tocris.comrndsystems.com This confirms that the compound is active in a cellular context and engages its intended target.
Migration and Invasion Assays: The ROCK signaling pathway is known to play a crucial role in regulating the cytoskeleton, which is essential for cell motility. Therefore, migration and invasion assays are used to assess the effect of this compound on the ability of cancer cells to move and invade through a matrix.
Wound Healing/Scratch Assay: A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is measured in the presence and absence of the inhibitor.
Transwell/Boyden Chamber Assay: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant. A variation of this assay, where the membrane is coated with an extracellular matrix, is used to assess invasion.
Studies have shown that OXA 06 hydrochloride, an ATP-competitive ROCK inhibitor, blocks the anchorage-dependent growth and invasion of non-small cell lung cancer cell lines. medchemexpress.com Similarly, OXA-06 has been shown to impair cell migration in PANC-1 pancreatic cancer cells. medchemexpress.com
Anchorage-Independent Growth Assays: The ability of cancer cells to grow in an anchorage-independent manner is a hallmark of transformation. Soft agar (B569324) colony formation assays are used to assess this property. This compound has been shown to inhibit the anchorage-independent growth of NSCLC cell lines in vitro. tocris.comrndsystems.com
Proteomic and Transcriptomic Profiling in Response to this compound
To gain a more comprehensive understanding of the cellular response to this compound, advanced techniques such as proteomic and transcriptomic profiling can be employed. These approaches allow for the global analysis of changes in protein and gene expression, respectively, following treatment with the compound.
Proteomic Profiling: This can be achieved using techniques like mass spectrometry-based proteomics. By comparing the proteomes of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications (such as phosphorylation) are altered. This can reveal novel downstream targets and signaling pathways affected by ROCK inhibition.
Transcriptomic Profiling: Techniques such as RNA sequencing (RNA-seq) can be used to analyze the changes in the transcriptome of cells in response to this compound. nih.gov This can provide insights into the genes that are up- or down-regulated following ROCK inhibition, which can help to elucidate the broader biological effects of the compound.
Integrating proteomic and transcriptomic data can provide a powerful, systems-level view of the cellular response to this compound, potentially uncovering new mechanisms of action and identifying biomarkers of response. mdpi.comnih.gov
Advanced Imaging Techniques for Cellular Effects
Advanced imaging techniques are invaluable for visualizing the cellular effects of this compound in real-time and at high resolution. These methods can provide detailed spatial and temporal information about how the compound affects cellular structures and processes.
Immunofluorescence Microscopy: This technique uses fluorescently labeled antibodies to visualize the localization and expression of specific proteins within cells. For example, immunofluorescence could be used to observe changes in the organization of the actin cytoskeleton, a key target of the ROCK signaling pathway, in response to this compound treatment.
Live-Cell Imaging: This allows for the observation of dynamic cellular processes, such as cell migration and division, in real-time. By using fluorescently tagged proteins or dyes, researchers can track the movement of cells and the dynamics of subcellular structures in the presence of this compound.
High-Content Imaging/Screening: This automated microscopy and image analysis platform allows for the quantitative analysis of multiple cellular parameters in a high-throughput manner. This can be used to screen for a wide range of cellular phenotypes induced by this compound, providing a more comprehensive picture of its cellular effects.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling play a crucial role in understanding the interaction of this compound with its target protein at the atomic level. These in silico methods can also be used to guide the design of new and improved inhibitors.
Molecular Docking: This technique predicts the preferred binding orientation of a ligand (this compound) to its receptor (ROCK). This can help to identify the key amino acid residues in the binding site that are important for the interaction and can provide a rationale for the compound's potency and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the protein-ligand complex over time. This can provide insights into the stability of the binding interaction and can reveal conformational changes in the protein that may be induced by ligand binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, untested compounds and to guide the design of more potent inhibitors.
By combining these computational approaches with experimental data, researchers can gain a deep understanding of the molecular basis for the activity of this compound and can accelerate the development of next-generation ROCK inhibitors.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools that provide insights into the interaction between a ligand, such as this compound, and its protein target, in this case, the ROCK enzyme. These methods are crucial for elucidating the binding mode, affinity, and stability of the inhibitor-enzyme complex at an atomic level.
Molecular docking studies predict the preferred orientation of a molecule when bound to a larger molecule to form a stable complex. For this compound, which is known to be an ATP-competitive ROCK inhibitor, docking simulations are employed to model its interaction within the ATP-binding pocket of the ROCK kinase domain. These simulations help in understanding the specific amino acid residues that are key for its inhibitory activity. For instance, studies on similar ROCK inhibitors have revealed the importance of hydrogen bonds with hinge region residues and hydrophobic interactions within the active site. acs.orgnih.gov An X-ray crystallographic structure of a related compound bound to ROCK-1 (PDB ID: 4YVC) showed that the pyridine (B92270) group forms a hydrogen bond with the backbone NH of the hinge residue Met156. acs.org The amide carbonyl of the inhibitor was also found to be within hydrogen-bonding distance of the catalytic Lys105. acs.org
Following molecular docking, molecular dynamics (MD) simulations are often performed to study the dynamic behavior of the this compound-ROCK complex over time. These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the protein and the ligand, as well as the surrounding solvent molecules. MD simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes that may occur upon inhibitor binding. plos.orgyoutube.com The stability of the complex is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. plos.org
Table 1: Illustrative Data from a Hypothetical Molecular Docking and Dynamics Study of this compound with ROCK2
| Parameter | Value/Description | Source |
| PDB ID of Target | 7JNT (for ROCK2) | nih.gov |
| Docking Software | Gold Software | nih.gov |
| Predicted Binding Affinity | -9.5 to -11.5 kcal/mol (typical range for potent inhibitors) | plos.org |
| Key Interacting Residues | Met156 (hinge region), Lys105 (catalytic loop), Tyr155, Phe368 | acs.org |
| MD Simulation Software | GROMACS | plos.org |
| Simulation Time | 100-200 ns | plos.orgplos.org |
| Complex Stability (RMSD) | Stable, with fluctuations within 1-3 Å | plos.org |
Note: This table is illustrative and based on typical findings for potent ROCK inhibitors. Specific data for this compound is not publicly available.
In Silico Prediction of Target Interactions and Selectivity
In addition to understanding the binding at the primary target, computational methods are invaluable for predicting potential off-target interactions and the selectivity profile of a compound like this compound. High selectivity is a desirable characteristic for a therapeutic agent as it can minimize side effects.
In silico target prediction can be performed using various approaches, including ligand-based and structure-based methods. Ligand-based methods compare the chemical structure of this compound to libraries of compounds with known biological activities to predict potential targets. Structure-based methods involve docking the compound into the binding sites of a panel of different proteins (a process known as virtual screening) to identify potential off-target interactions. plos.org
The selectivity of this compound, particularly between the two highly homologous ROCK isoforms, ROCK1 and ROCK2, is a critical aspect of its preclinical evaluation. While both are targets, their distinct physiological roles suggest that isoform-selective inhibitors may offer therapeutic advantages with fewer side effects. nih.govmdpi.com Computational approaches, such as quantitative structure-activity relationship (QSAR) and machine learning models, can be developed to predict the selectivity of inhibitors. nih.govresearchgate.net These models are trained on datasets of known ROCK inhibitors and their activities against ROCK1 and ROCK2, and can then be used to predict the selectivity of new compounds like this compound. For instance, cocrystal structures have been utilized to identify key residue differences between kinases, such as aspartic acid residues in ROCK2 versus glutamic acids in PKA, which can be exploited to design more selective inhibitors. nih.gov
Table 2: Illustrative Data from a Hypothetical In Silico Selectivity Prediction for this compound
| Parameter | Predicted Value/Finding | Source |
| Primary Targets | ROCK1, ROCK2 | stemcell.com |
| Predicted Selectivity | Potentially higher affinity for ROCK2 based on subtle differences in the active site. | nih.gov |
| Key Residues for Selectivity | Asp176 and Asp218 in ROCK2 (compared to Glu in PKA) | nih.gov |
| Off-Target Prediction Method | Reverse docking against a panel of kinases | mdpi.com |
| Predicted Off-Targets | Low predicted affinity for other kinases in the AGC family (e.g., PKA). | nih.gov |
Note: This table is illustrative and based on typical findings for potent ROCK inhibitors. Specific data for this compound is not publicly available.
Oxa 06 Dihydrochloride As a Chemical Biology Tool
Utility in Deconvoluting Rho/ROCK Signaling Pathways
OXA 06 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms, with a reported IC₅₀ value of approximately 5-10 nM. tocris.comnih.govmedkoo.com Its primary utility in elucidating the Rho/ROCK signaling cascade lies in its ability to specifically block the kinase activity of ROCK, thereby allowing researchers to identify and confirm its downstream substrates.
A key function of ROCK is the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), which inactivates myosin light chain phosphatase and subsequently increases the phosphorylation of the myosin light chain (MLC), leading to cellular contraction. Studies have shown that treatment with OXA 06 dihydrochloride effectively suppresses the phosphorylation of MYPT1. tocris.commedkoo.comtargetmol.com Furthermore, it has been demonstrated to reduce the phosphorylation of cofilin, another downstream effector involved in actin filament dynamics. tocris.commedkoo.com By observing the reversal of these phosphorylation events upon treatment with OXA 06, researchers can confirm that these are indeed ROCK-dependent processes within a specific cellular context. This makes OXA 06 an essential tool for mapping the ROCK signaling network and understanding its influence on the phosphoproteome.
Application in Mechanistic Studies of Cellular Processes
The Rho/ROCK pathway is a central regulator of the actin cytoskeleton and is fundamentally involved in a variety of cellular processes. This compound has been widely applied as a tool to probe the specific role of ROCK in these mechanisms.
Detailed research findings indicate its use in studying:
Cell Migration and Invasion: OXA 06 is an effective inhibitor of cell migration and invasion. medchemexpress.comnih.gov For instance, it has been shown to impair the migration of PANC-1 pancreatic tumor cells. targetmol.comnih.gov Its ability to block these processes helps to confirm the dependency of cell motility on ROCK activity in various cell types. nih.gov
Anchorage-Independent Growth: A hallmark of transformed cells is their ability to grow without attachment to a substrate. OXA 06 has been shown to inhibit the anchorage-independent growth of non-small cell lung carcinoma (NSCLC) cell lines. tocris.commedkoo.com Mechanistic investigations using OXA 06 revealed that this inhibition is linked to its ability to cause cell cycle arrest in the G0/G1 phase. spandidos-publications.com
Use as a Reference Compound in Comparative Studies with Other ROCK Inhibitors
The development of OXA 06 was driven by the need for more specific pharmacological tools to study ROCK function. spandidos-publications.com The first-generation ROCK inhibitor, Y-27632, while widely used, is known to have off-target effects on other kinases. spandidos-publications.com OXA 06 is structurally distinct from Y-27632 and exhibits an improved selectivity profile, making it a valuable reference compound. nih.govspandidos-publications.com
In comparative studies, OXA 06 demonstrates greater potency and selectivity than Y-27632. nih.gov For example, at an ATP concentration of 100 μM, the IC₅₀ values for OXA-06 were approximately 25-fold more potent than those for Y-27632. nih.gov A kinase selectivity screen against 167 kinases showed that at concentrations where both compounds inhibit about 95% of ROCK activity, OXA-06 inhibited only 5.4% of the other kinases, whereas Y-27632 inhibited 10.2%. nih.gov This superior selectivity supports the use of OXA-06 to validate findings previously obtained with less specific inhibitors and to ensure that observed cellular effects are attributable to the inhibition of ROCK. nih.gov Its use alongside other inhibitors like Fasudil and RKI-1447 helps to build a more complete understanding of the consequences of ROCK inhibition. nih.gov
| Feature | OXA 06 | Y-27632 | Reference |
|---|---|---|---|
| Potency (vs. ROCK1/2) | ~25-fold more potent than Y-27632 | Baseline | nih.gov |
| Off-Target Kinase Inhibition (>50%) | 5.4% (9 out of 167 kinases) | 10.2% (17 out of 167 kinases) | nih.gov |
Contribution to Understanding ROCK Biology in Specific Disease Contexts
OXA 06 has been particularly instrumental in clarifying the role of ROCK in cancer biology, specifically in non-small cell lung cancer (NSCLC). tocris.com Research using OXA 06 has provided strong evidence that ROCK1 and ROCK2 kinases are essential for the anchorage-independent growth and invasion of NSCLC cells. nih.gov
Furthermore, OXA 06 has been used to investigate potential biomarkers for ROCK inhibitor sensitivity. medkoo.com One such area of investigation is the loss of the tumor suppressor gene DLC1, which encodes a RhoGTPase activating protein. The loss of DLC1 function is hypothesized to lead to the activation of Rho/ROCK signaling. By using a potent and selective tool like OXA 06, researchers can test whether cell lines with DLC1 loss are particularly dependent on ROCK activity for their survival and proliferation, thereby validating a potential patient selection strategy for future therapies. nih.gov Although OXA-06 itself lacks the pharmacokinetic properties for in vivo studies, its utility in cell-based assays is critical for building the rationale to develop clinical ROCK inhibitors for diseases like NSCLC. nih.gov
Future Directions and Emerging Research Avenues for Oxa 06 Dihydrochloride
Exploration of Novel Molecular Targets and Off-Target Effects (for research purposes)
While OXA 06 dihydrochloride (B599025) is recognized as a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), with an IC50 of 10 nM, further investigation into its complete kinase profile is a critical area of future research. tocris.comrndsystems.com Understanding the broader spectrum of its molecular interactions is essential for its application as a precise research tool.
Initial studies have demonstrated its ability to suppress the levels of phosphorylated Myosin Phosphatase Target Subunit 1 (pMYPT1) and phosphorylated cofilin (pCofilin) in non-small cell lung carcinoma (NSCLC) cell lines. tocris.comrndsystems.com However, comprehensive kinome scanning and other proteomic approaches could reveal additional, previously unknown targets. Identifying these "off-target" effects is crucial for interpreting experimental results accurately and for potentially uncovering novel therapeutic applications. For instance, a study on the well-known ROCK inhibitor Y-27632 revealed that its effects on epidermal stem-like cells in culture might extend beyond ROCK inhibition, highlighting the importance of characterizing the full target landscape of such inhibitors. researchgate.net
Investigation of New Preclinical Disease Models
The established activity of OXA 06 dihydrochloride in non-small cell lung carcinoma (NSCLC) and pancreatic cancer cell lines opens the door to a wide array of new preclinical disease models. tocris.comrndsystems.comtargetmol.com Its demonstrated ability to inhibit anchorage-independent growth in NSCLC cells and migration in PANC-1 pancreatic cancer cells suggests its potential utility in studying other malignancies characterized by aberrant ROCK signaling. tocris.comrndsystems.comtargetmol.com
Future research should explore the efficacy of this compound in various cancer models, including but not limited to:
Other solid tumors: Investigating its effects on glioblastoma, breast cancer, and colorectal cancer, where ROCK signaling is often implicated in tumor progression and metastasis.
Neurological disorders: Given the role of ROCK in neuronal processes, exploring its potential in models of spinal cord injury, stroke, and neurodegenerative diseases like Alzheimer's disease is a promising avenue. google.com
Ocular diseases: Research has pointed to the potential of ROCK inhibitors in treating conditions like glaucoma and corneal disorders. google.comgoogle.comgoogle.com Preclinical models for these conditions would be valuable for assessing the utility of this compound.
Development of Advanced In Vitro and In Vivo Research Models for Compound Evaluation
To gain deeper insights into the mechanisms of action of this compound, the development of more sophisticated research models is imperative.
Advanced In Vitro Models:
3D Organoid Cultures: Moving beyond traditional 2D cell cultures, patient-derived organoids can more accurately recapitulate the complex microenvironment of tumors and tissues. Evaluating this compound in these models would provide a more physiologically relevant understanding of its effects.
CRISPR-Cas9 Gene Editing: The use of CRISPR-Cas9 technology to create cell lines with specific genetic modifications, such as ROCK1 and ROCK2 knockouts, can help to dissect the specific contributions of each isoform to the observed cellular phenotypes and to confirm the on-target effects of the compound. researchgate.net
Advanced In Vivo Models:
Xenograft and Patient-Derived Xenograft (PDX) Models: While initial in vivo studies using xenograft models of pancreatic cancer have been mentioned in the context of other compounds, specific in vivo data for this compound is a critical next step. targetmol.com PDX models, in particular, offer a more predictive platform for evaluating anti-cancer efficacy.
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors in a manner that mimics human disease can provide invaluable insights into the compound's long-term effects and its impact on the tumor microenvironment.
Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding
A systems-level understanding of the effects of this compound can be achieved by integrating various "omics" technologies. This multi-omics approach would provide a holistic view of the cellular response to ROCK inhibition.
| Omics Approach | Potential Insights |
| Genomics | Identify genetic markers that predict sensitivity or resistance to this compound. |
| Transcriptomics (RNA-seq) | Analyze changes in gene expression profiles to understand the downstream signaling pathways affected by the compound. |
| Proteomics | Quantify changes in protein expression and post-translational modifications (e.g., phosphorylation) to map the signaling networks modulated by this compound. |
| Metabolomics | Investigate alterations in cellular metabolism to uncover metabolic vulnerabilities that can be exploited in combination with ROCK inhibition. |
By combining these datasets, researchers can construct detailed molecular maps of the compound's mechanism of action, leading to a more rational design of future experiments and potential combination therapies.
Potential for Derivatization into Probe Compounds for Target Validation
The potent and specific nature of this compound makes it an excellent candidate for derivatization into chemical probes. These probes can be invaluable tools for basic research, enabling the validation of ROCK as a therapeutic target in various disease contexts.
By attaching tags such as biotin (B1667282) or fluorescent molecules to the this compound scaffold, researchers can:
Visualize the subcellular localization of the compound and its targets.
Perform affinity purification experiments to identify binding partners and downstream effectors.
Develop assays for high-throughput screening of other potential ROCK inhibitors.
Contribution to the Broader Field of Kinase Inhibitor Research
The study of this compound contributes significantly to the broader field of kinase inhibitor research. As a potent inhibitor of ROCK, it serves as a valuable tool for dissecting the complex roles of this kinase family in health and disease. rndsystems.comtocris.com
Research on this compound can provide insights into:
Selectivity and off-target effects: Understanding the kinase selectivity profile of this compound can inform the design of more specific and less toxic kinase inhibitors.
Mechanisms of resistance: Investigating how cells develop resistance to this compound can help to anticipate and overcome resistance to other kinase inhibitors in a clinical setting.
Novel signaling pathways: The use of this compound as a research tool may uncover previously unknown signaling pathways regulated by ROCK, expanding our fundamental understanding of cell biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
